3-Chloro-5-fluorophenethyl alcohol
Description
Evolution of Phenethyl Alcohol Derivatives in Organic and Medicinal Chemistry Research
The parent compound, phenethyl alcohol (also known as 2-phenylethanol), is a naturally occurring aromatic alcohol with a pleasant floral scent, found in essential oils of plants like roses and carnations. wikipedia.orgnih.gov Its derivatives have long been foundational structures in organic synthesis and medicinal chemistry. ontosight.aiontosight.ai Initially valued in the fragrance and preservative industries, the phenethyl alcohol scaffold has been increasingly explored for its therapeutic potential. nih.govdrugbank.com
Research has demonstrated that modifications to the basic phenethyl alcohol structure can lead to compounds with a wide range of biological activities, including antimicrobial, antihistamine, and anticholinergic properties. ontosight.aiontosight.aiacs.org The development of these derivatives often involves adding various functional groups to the aromatic ring or the ethyl alcohol side chain to modulate their interaction with biological targets like enzymes and receptors. ontosight.ai This evolution from a simple natural fragrance to a versatile pharmacophore underscores the adaptability of the phenethyl alcohol framework in the quest for new therapeutic agents.
Strategic Incorporation of Halogen Substituents in Aromatic Systems: An Overview
The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into aromatic systems is a key strategy in modern drug design and materials science. numberanalytics.com Halogenation is not merely an addition of mass; it fundamentally alters a molecule's electronic and steric properties. libretexts.orgmasterorganicchemistry.com Halogens are highly electronegative and can change a molecule's acidity, basicity, and ability to participate in intermolecular interactions such as hydrogen and halogen bonding. numberanalytics.com
The strategic placement of halogens can influence a compound's:
Lipophilicity: Affecting how easily the molecule can pass through biological membranes.
Metabolic Stability: Halogen-carbon bonds can block sites of metabolic oxidation, thereby increasing the compound's half-life in biological systems.
Binding Affinity: Halogens can form specific interactions with protein targets, enhancing the potency and selectivity of a drug candidate.
Fluorine and chlorine are particularly common in pharmaceutical and agrochemical research. Fluorine, with its small size and high electronegativity, can subtly tune electronic properties without adding significant bulk. Chlorine offers a different combination of steric and electronic effects and is a key component in many successful drugs. iloencyclopaedia.org The synthesis of these halogenated aromatics is typically achieved through electrophilic aromatic substitution, a cornerstone reaction in organic chemistry. libretexts.org
Research Contextualization of 3-Chloro-5-fluorophenethyl Alcohol within Advanced Chemical Synthesis and Applications
This compound, systematically named 2-(3-chloro-5-fluorophenyl)ethanol, emerges as a specialized chemical intermediate. While extensive, peer-reviewed studies focusing solely on this specific molecule are not widely available in public literature, its structure—a phenethyl alcohol core with a specific meta-substitution pattern of chlorine and fluorine—positions it as a valuable building block in advanced organic synthesis.
Its primary role is likely as a precursor for the creation of more complex molecules targeted for evaluation in pharmaceutical or agrochemical discovery programs. The dual halogenation with chlorine and fluorine provides a unique electronic signature and lipophilicity profile that can be exploited in designing novel bioactive compounds.
The synthesis of this compound can be achieved through established synthetic organic chemistry methodologies. Two principal retrosynthetic pathways are common for this class of compound:
Reduction of a Carboxylic Acid Derivative: This involves the synthesis of 3-chloro-5-fluorophenylacetic acid, which is then reduced to the corresponding alcohol. The reduction of carboxylic acids to primary alcohols is a fundamental transformation, often accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or, under milder conditions, sodium borohydride (B1222165) (NaBH₄) in the presence of an activating agent. researchgate.netncert.nic.in
Grignard Reaction with an Epoxide: This route involves preparing a Grignard reagent from a suitable precursor like 1-bromo-3-chloro-5-fluorobenzene (B1273174). This organometallic reagent then undergoes a nucleophilic attack on ethylene (B1197577) oxide, which, after an acidic workup, yields the desired 2-phenylethanol (B73330) structure with a two-carbon chain extension. wikipedia.orglibretexts.orgtardigrade.inlibretexts.org
Given its structure, this compound is a bespoke intermediate, designed for multi-step syntheses where precise control over the substitution pattern of an aromatic ring is critical for the target molecule's final properties and function.
Data Tables
Table 1: Physicochemical Properties of this compound
Note: As this compound is primarily a research intermediate, experimental data is limited. The values presented are typically computed or from specialized supplier databases.
| Property | Value |
| IUPAC Name | 2-(3-chloro-5-fluorophenyl)ethanol |
| Molecular Formula | C₈H₈ClFO |
| Molecular Weight | 174.60 g/mol |
| CAS Number | 1805644-55-1 |
| Appearance | Typically a solid or liquid |
| Boiling Point | Not precisely documented |
| Melting Point | Not precisely documented |
Structure
3D Structure
Properties
IUPAC Name |
2-(3-chloro-5-fluorophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5,11H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKUMBPQNUJMOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001303615 | |
| Record name | 3-Chloro-5-fluorobenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001303615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842123-84-6 | |
| Record name | 3-Chloro-5-fluorobenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=842123-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-fluorobenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001303615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways and Methodologies for 3 Chloro 5 Fluorophenethyl Alcohol
Modern Reaction Methodologies for Carbon-Carbon Bond Formation
Olefin Metathesis and Cross-Coupling Strategies for Phenethyl Backbone Elaboration
The construction of the phenethyl backbone is a critical step that can be achieved through modern catalytic reactions such as olefin metathesis and cross-coupling. These methods offer efficient ways to form the requisite carbon-carbon bonds.
Olefin Metathesis: This powerful reaction, recognized with the 2005 Nobel Prize in Chemistry, redistributes fragments of alkenes by breaking and reforming carbon-carbon double bonds, typically catalyzed by ruthenium or molybdenum complexes. wikipedia.org For synthesizing a precursor to 3-Chloro-5-fluorophenethyl alcohol, a cross-metathesis (CM) reaction is a viable approach. This would involve reacting a substituted styrene (B11656), such as 3-chloro-5-fluorostyrene, with an ethylene-releasing reagent or another simple olefin under the influence of a catalyst like a Grubbs' or Schrock catalyst. wikipedia.orgharvard.edu The reaction is driven by the formation of volatile byproducts like ethylene (B1197577), which shifts the equilibrium towards the desired product. harvard.edu Ruthenium-based catalysts are often preferred due to their high functional group tolerance, which is crucial when working with halogenated substrates. harvard.edunih.govresearchgate.net
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki coupling, provide an alternative and robust route to the styrenyl intermediate. In a potential Heck reaction, 1-bromo-3-chloro-5-fluorobenzene (B1273174) could be coupled with ethylene gas to form 3-chloro-5-fluorostyrene. Alternatively, a Suzuki coupling could involve the reaction of a boronic acid derivative, such as (3-chloro-5-fluorophenyl)boronic acid, with a vinyl electrophile like vinyl bromide. Cross-electrophile coupling (XEC) represents a newer strategy where two different electrophiles are coupled, potentially offering novel pathways to the target backbone. acs.org
Table 1: Comparison of Backbone Elaboration Strategies
| Method | Key Reagents & Catalysts | Typical Precursors | Key Advantages |
|---|---|---|---|
| Olefin Cross-Metathesis | Grubbs' Catalyst (Ru-based), Schrock Catalyst (Mo-based), Ethylene | 3-Chloro-5-fluorostyrene | High functional group tolerance, reaction often driven by release of volatile byproducts. nih.govresearchgate.net |
| Heck Coupling | Pd catalyst (e.g., Pd(OAc)₂), Phosphine ligand, Base | 1-Bromo-3-chloro-5-fluorobenzene, Ethylene | Good for C(sp²)-C(sp²) bond formation from aryl halides. |
| Suzuki Coupling | Pd catalyst, Base | (3-chloro-5-fluorophenyl)boronic acid, Vinyl bromide | Utilizes readily available boronic acids, high yields and tolerance for various functional groups. |
Hydroboration-Oxidation and Related Transformations of Styrenyl Intermediates
Once a styrenyl intermediate like 3-chloro-5-fluorostyrene is synthesized, the primary alcohol can be installed via the hydroboration-oxidation reaction. This two-step process is a cornerstone of synthetic chemistry for the anti-Markovnikov hydration of alkenes. masterorganicchemistry.comyoutube.com
In the first step, a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃•THF) or diborane (B8814927) (B₂H₆), adds across the double bond of the styrene derivative. masterorganicchemistry.comscielo.org.bo The boron atom preferentially adds to the less substituted carbon of the alkene (the terminal carbon), while a hydride adds to the more substituted carbon (the benzylic position). This regioselectivity is governed by both steric and electronic effects. youtube.comscielo.org.bo The presence of electron-withdrawing substituents on the aromatic ring, such as chlorine, can influence the electronic distribution of the double bond and may slightly increase the proportion of addition to the α-carbon (the carbon attached to the ring). scielo.org.boacs.org However, the formation of the 2-phenethyl alcohol isomer remains highly favored.
In the second step, the resulting organoborane intermediate is oxidized, typically using alkaline hydrogen peroxide (H₂O₂/NaOH). This step replaces the carbon-boron bond with a carbon-oxygen bond, yielding the desired primary alcohol, this compound, with syn-stereochemistry of the H and OH addition. masterorganicchemistry.comyoutube.com
Table 2: Key Steps in Hydroboration-Oxidation of 3-Chloro-5-fluorostyrene
| Step | Reagents | Intermediate/Product | Key Outcome |
|---|---|---|---|
| 1. Hydroboration | Borane-THF complex (BH₃•THF) or Diborane (B₂H₆) | Trialkylborane | Anti-Markovnikov addition of B-H across the C=C bond. scielo.org.bo |
| 2. Oxidation | Hydrogen Peroxide (H₂O₂), Sodium Hydroxide (NaOH) | This compound | Replacement of Boron with a hydroxyl group to form the primary alcohol. masterorganicchemistry.comyoutube.com |
Halogenation and Functional Group Interconversion Strategies
These strategies focus on introducing the halogen atoms onto the aromatic ring or converting other functional groups into the desired chloro, fluoro, and alcohol moieties.
Selective Fluorination and Chlorination Techniques on Aromatic Rings
Achieving the specific 1-chloro-3-fluoro-5-substitution pattern on the benzene (B151609) ring requires careful control of regioselectivity. Direct electrophilic halogenation of benzene or monosubstituted benzene would not typically yield this meta-disubstituted pattern efficiently. Therefore, syntheses often rely on starting materials where the substitution pattern is already established or can be directed.
Selective Chlorination: Direct C-H chlorination of an aromatic ring can be challenging to control. Modern methods often use directing groups to achieve regioselectivity. nih.gov For instance, if starting with 3-fluorophenol, the hydroxyl group would direct chlorination to the ortho and para positions, not the desired meta position. A more plausible route involves starting with a precursor like 3,5-dichloroaniline, which can be converted to 3,5-dichlorofluorobenzene via the Balz-Schiemann reaction, followed by further functionalization.
Selective Fluorination: Introducing fluorine onto an aromatic ring can be accomplished through several methods. Electrophilic fluorination using reagents like Selectfluor is possible, but controlling regioselectivity remains a significant challenge due to the high reactivity of fluorine. youtube.com Nucleophilic aromatic substitution (the Schiemann reaction or use of KF) on a diazonium salt derived from an appropriately substituted aniline (B41778) (e.g., 3-amino-5-chlorobenzoic acid) is a classic and reliable method for introducing fluorine selectively. acs.org The stability of the C-F bond makes it a desirable feature in many molecules. wikipedia.org
Reduction Methodologies for Alcohol Formation (e.g., Borane Reductions)
A highly effective method for producing the phenethyl alcohol is the reduction of the corresponding carboxylic acid, 3-chloro-5-fluorophenylacetic acid. Borane reagents, particularly borane-dimethyl sulfide (B99878) complex (BH₃•DMS) or borane-THF (BH₃•THF), are exceptionally well-suited for this transformation. organic-chemistry.orgharvard.edu
One of the key advantages of using borane is its chemoselectivity. Borane complexes readily reduce carboxylic acids to primary alcohols while typically not affecting other functional groups such as esters, amides, or halides that might be present in the molecule. harvard.edunih.gov The reaction proceeds through the formation of a triacyloxyborane intermediate, which is subsequently reduced to the alcohol. This method avoids the use of harsher reducing agents like lithium aluminum hydride (LAH), which are less selective. harvard.edu
Table 3: Comparison of Reducing Agents for Carboxylic Acid Reduction
| Reducing Agent | Selectivity | Conditions | Notes |
|---|---|---|---|
| Borane (BH₃•DMS or BH₃•THF) | High: Reduces R-COOH in the presence of esters, amides, halides. nih.gov | Typically mild, often at 0 °C to room temperature in THF. | Preferred for chemoselective reductions. BH₃•DMS is more stable but has an unpleasant odor. organic-chemistry.org |
| Lithium Aluminum Hydride (LAH) | Low: Reduces most carbonyl-containing functional groups. | Requires anhydrous ether or THF; workup can be hazardous. | Powerful but non-selective reducing agent. |
| Sodium Borohydride (B1222165) (NaBH₄) | Very Low: Generally does not reduce carboxylic acids alone. | Requires additives or activation (e.g., as a mixed anhydride) to reduce carboxylic acids. researchgate.net | Milder and safer than LAH, but less reactive towards acids. |
Deoxyfluorination and Deoxychlorination Strategies of Alcohol Precursors
Deoxyhalogenation is a powerful functional group interconversion where a hydroxyl group is directly replaced by a halogen. This can be particularly useful for late-stage functionalization.
Deoxyfluorination: This reaction replaces an alcohol with a fluorine atom. acs.org A plausible precursor for the synthesis of this compound could be a diol, such as 3-chloro-5-(2-hydroxyethyl)phenol. The phenolic hydroxyl group could then be converted to a fluorine atom. Modern deoxyfluorination reagents like PyFluor, PhenoFluor, or Deoxo-Fluor offer milder and more selective alternatives to older, harsher reagents. acs.orgcas.cnwvu.edu These reagents can convert phenols to aryl fluorides, often under mild conditions and with good tolerance for other functional groups present in the molecule. acs.org
Deoxychlorination: Similarly, a hydroxyl group can be converted to a chlorine atom. Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or Appel reaction conditions (PPh₃, CCl₄). acsgcipr.org For example, starting with 5-fluoro-3-(2-hydroxyethyl)phenol, the phenolic -OH could potentially be converted to a chloro group, though selectivity between a phenolic and an aliphatic alcohol would be a critical challenge to overcome. The deoxychlorination of the primary alcohol of a precursor like 3,5-difluorophenethyl alcohol would also be a potential, though less direct, route. acsgcipr.org
Reactivity Profiles and Chemical Transformations of 3 Chloro 5 Fluorophenethyl Alcohol
Reactivity of the 3-Chloro-5-fluorophenyl Moiety
Palladium-Catalyzed Cross-Coupling Reactions for Aromatic Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov For a substrate such as 3-chloro-5-fluorophenethyl alcohol, the chlorine and fluorine atoms on the aromatic ring could potentially participate in such transformations.
The Suzuki-Miyaura coupling is a widely used reaction to form carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. libretexts.org The general catalytic cycle involves three key steps: oxidative addition of the palladium catalyst to the aryl halide, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org
In the case of this compound, the reactivity of the C-Cl bond would be significantly higher than that of the C-F bond in a Suzuki-Miyaura reaction. libretexts.org However, without specific experimental studies, the precise conditions (catalyst, ligand, base, solvent) and the efficiency of such a reaction remain hypothetical.
Table 1: Hypothetical Suzuki-Miyaura Reaction of this compound No experimental data is available for this specific reaction. The following is a generalized representation.
| Reactant 1 | Reactant 2 | Catalyst System | Product |
|---|
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. nih.govorganic-chemistry.org The Heck reaction, also palladium-catalyzed, forms a carbon-carbon bond between an alkene and an aryl halide. nih.govresearchgate.net
For this compound, the C-Cl bond would be the expected site for both Sonogashira and Heck couplings. Specific research to determine the optimal conditions and outcomes for these reactions on this particular substrate has not been reported.
Table 2: Hypothetical Sonogashira and Heck Reactions of this compound No experimental data is available for these specific reactions. The following are generalized representations.
| Reaction Type | Reactant 1 | Reactant 2 | Catalyst System | Product |
|---|---|---|---|---|
| Sonogashira | This compound | Terminal alkyne | Pd catalyst, Cu co-catalyst, Base | 3-(Alkynyl)-5-fluorophenethyl alcohol |
| Heck | this compound | Alkene | Pd catalyst, Base | 3-(Alkenyl)-5-fluorophenethyl alcohol |
Nucleophilic Aromatic Substitution (SNAr) on Activated Halogen Positions
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org
In this compound, the aromatic ring is substituted with two halogen atoms, which are deactivating groups, and an ethyl alcohol group, which is a weakly activating group. The absence of strong activating groups like a nitro group suggests that SNAr reactions would be challenging under standard conditions. libretexts.org The fluorine atom is generally a better leaving group in SNAr than chlorine when the ring is strongly activated. masterorganicchemistry.com However, no studies have been published on the SNAr reactivity of this compound. nih.govnih.gov
Electrophilic Aromatic Substitution Reactions: Regioselectivity Studies
Electrophilic aromatic substitution (EAS) involves the reaction of an electrophile with an aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.commasterorganicchemistry.com The regioselectivity of the reaction is governed by the directing effects of the substituents already present on the ring.
In this compound, the chlorine and fluorine atoms are ortho, para-directing deactivators, while the phenethyl alcohol group is a weak ortho, para-directing activator. The substitution pattern would be complex, with the electrophile potentially adding to the positions ortho or para to the existing substituents. Predicting the major product would require a detailed analysis of the combined electronic and steric effects of all three substituents. No regioselectivity studies for the electrophilic aromatic substitution of this compound have been documented.
Reactivity of the Ethyl Linker
The ethyl linker in this compound also presents opportunities for chemical modification.
Alpha- and Beta-Carbon Functionalization Strategies
The carbon atoms of the ethyl group, designated as alpha (adjacent to the aromatic ring) and beta (bearing the hydroxyl group), could be targets for functionalization. The hydroxyl group at the beta-position can be oxidized to an aldehyde or a carboxylic acid, or it could be substituted through various nucleophilic substitution reactions after conversion to a better leaving group.
Recent advances in C-H functionalization could potentially allow for the direct modification of the alpha- and beta-carbons. rsc.orgrsc.orgresearchgate.net However, there are no specific reports on the functionalization of the ethyl linker in this compound.
Cyclization Reactions Involving the Phenethyl Bridge
The transformation of this compound into cyclic structures, particularly tetrahydroisoquinolines, represents a significant synthetic strategy. The phenethyl bridge provides the necessary two-carbon linker between the aromatic ring and a nitrogen atom (introduced via conversion of the alcohol), facilitating intramolecular cyclization. The Bischler-Napieralski and Pictet-Spengler reactions are classic examples of such transformations.
The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides under acidic conditions. nih.govwikipedia.org For this compound, the initial step would be its conversion to 2-(3-chloro-5-fluorophenyl)ethan-1-amine. This amine can then be acylated with an appropriate acyl chloride or anhydride (B1165640) to form the corresponding N-acyl-2-(3-chloro-5-fluorophenyl)ethylamine.
The subsequent cyclization is typically promoted by a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) in a high-boiling solvent like toluene (B28343) or xylene. organic-chemistry.org The reaction proceeds via an intramolecular electrophilic aromatic substitution, where the activated amide intermediate attacks the phenyl ring. The presence of the deactivating chloro and fluoro groups on the aromatic ring makes the cyclization more challenging compared to substrates with electron-donating groups. wikipedia.org Consequently, more forcing reaction conditions may be necessary.
The regiochemistry of the cyclization is a critical aspect. The electrophilic attack will occur at the carbon atom ortho to the ethylamine (B1201723) substituent that is most activated. In the case of the 3-chloro-5-fluorophenyl ring, the cyclization is expected to occur at the C6 position, which is para to the fluorine atom and ortho to the chlorine atom, leading to the formation of 6-chloro-8-fluoro-3,4-dihydroisoquinoline derivatives.
The general reaction scheme is as follows:
Amide Formation: 3-Chloro-5-fluorophenethylamine is reacted with an acyl chloride (RCOCl) or anhydride to yield the corresponding N-acyl derivative.
Cyclization: The N-acyl derivative is treated with a dehydrating agent (e.g., POCl₃) to induce cyclization, forming a 3,4-dihydroisoquinoline (B110456).
Reduction (Optional): The resulting 3,4-dihydroisoquinoline can be readily reduced, for example with sodium borohydride (B1222165) (NaBH₄), to the corresponding 1,2,3,4-tetrahydroisoquinoline. nrochemistry.com
A hypothetical reaction table for a Bischler-Napieralski reaction starting from an N-acetyl derivative is presented below.
| Reactant | Reagent | Product |
| N-(2-(3-chloro-5-fluorophenyl)ethyl)acetamide | 1. POCl₃, Toluene, Reflux2. NaBH₄, MeOH | 6-Chloro-8-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline |
Another powerful method for constructing tetrahydroisoquinoline frameworks is the Pictet-Spengler reaction. Current time information in Bangalore, IN.wikipedia.org This reaction condenses a β-arylethylamine with an aldehyde or a ketone in the presence of an acid catalyst. wikipedia.org Similar to the Bischler-Napieralski reaction, the starting material derived from this compound would be 2-(3-chloro-5-fluorophenyl)ethan-1-amine.
The reaction with an aldehyde (R'CHO) first forms a Schiff base, which is then protonated to an electrophilic iminium ion. This ion is subsequently attacked by the aromatic ring in an intramolecular electrophilic substitution to yield the tetrahydroisoquinoline product. The reaction is often carried out in a protic solvent with an acid catalyst like hydrochloric acid (HCl) or trifluoroacetic acid (TFA). wikipedia.org
For derivatives of 3-chloro-5-fluorophenethylamine, the cyclization is anticipated to yield a mixture of regioisomers, although one may be favored depending on the reaction conditions and the nature of the aldehyde used. The primary products would be the 6-chloro-8-fluoro- and 4-chloro-8-fluoro-1-substituted-1,2,3,4-tetrahydroisoquinolines.
A representative reaction table for a Pictet-Spengler reaction is shown below.
| Reactant 1 | Reactant 2 | Catalyst | Product |
| 2-(3-chloro-5-fluorophenyl)ethan-1-amine | Formaldehyde | HCl | 6-Chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline |
| 2-(3-chloro-5-fluorophenyl)ethan-1-amine | Acetaldehyde | TFA | 6-Chloro-8-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline |
These cyclization strategies highlight the utility of this compound as a precursor for generating complex, halogen-substituted heterocyclic molecules that are of interest in various fields of chemical research.
Applications of 3 Chloro 5 Fluorophenethyl Alcohol As a Synthetic Building Block and Molecular Scaffold
Utilization in Combinatorial Chemistry and Library Synthesis
The structure of 3-Chloro-5-fluorophenethyl alcohol is well-suited for the methodologies of combinatorial chemistry, where the rapid synthesis of large numbers of related compounds is desired. The goal is to explore chemical space efficiently to identify compounds with specific properties.
The generation of chemical libraries is a cornerstone of high-throughput screening and drug discovery. The 3-Chloro-5-fluorophenethyl scaffold serves as an excellent core structure for such libraries due to its inherent features. The primary alcohol group is a key point for diversification, allowing for its conversion into a multitude of other functional groups.
The design of these libraries often leverages computational tools to ensure diversity and drug-like properties. The use of natural product scaffolds as a foundation for library synthesis is a strategy to access biologically relevant chemical space. griffith.edu.au Similarly, a synthetic scaffold like this compound can be used to generate novel collections of compounds. griffith.edu.au The process involves reacting the core scaffold with a diverse set of building blocks. For instance, the alcohol can be readily transformed into esters, ethers, amines, and other functionalities, with each reaction adding a new layer of molecular diversity.
Below is a table illustrating potential diversification reactions for a library based on the 3-Chloro-5-fluorophenethyl scaffold.
Table 1: Potential Diversification Reactions for Library Synthesis| Reaction Type | Reagent Class | Resulting Functional Group |
|---|---|---|
| Esterification | Carboxylic Acids / Acyl Chlorides | Ester |
| Etherification | Alkyl Halides / Sulfonates | Ether |
| Oxidation | Oxidizing Agents (e.g., PCC, DMP) | Aldehyde / Carboxylic Acid |
| Mitsunobu Reaction | Azodicarboxylate, Phosphine, Nucleophile | Amine, Azide, Thioether, etc. |
| Amination (via tosylate) | Primary / Secondary Amines | Secondary / Tertiary Amine |
This systematic approach allows for the creation of a focused library where the effects of different substituents can be methodically evaluated. nih.gov
Scaffold hopping is a powerful strategy in medicinal chemistry used to identify structurally novel compounds that retain the biological activity of a known parent molecule by mimicking its key binding interactions. nih.gov This technique is crucial for developing new intellectual property, improving physicochemical properties, or overcoming liabilities of an existing chemical series.
The 3-Chloro-5-fluorophenethyl scaffold could be an ideal candidate for a scaffold hopping strategy. For example, if a research program has identified a biologically active phenethyl alcohol derivative with a different substitution pattern, chemists might "hop" to the 3-chloro-5-fluoro analog. This specific hop would introduce a unique electronic and steric profile due to the meta-positioned halogens, potentially leading to improved target affinity, selectivity, or pharmacokinetic properties. This strategy involves transforming a known molecular framework, such as the α,β-unsaturated ketone in dehydrozingerone (B89773) being changed to a pyridine (B92270) ring, to create novel derivatives. nih.gov By replacing a core structure with the 3-Chloro-5-fluorophenethyl scaffold, researchers can explore new regions of chemical space while preserving the essential pharmacophoric elements. nih.gov
Contribution to Medicinal Chemistry Research and Drug Discovery Programs
In medicinal chemistry, the ultimate goal is the identification and optimization of new therapeutic agents. Substituted phenethyl alcohols are privileged structures found in numerous biologically active compounds.
An active pharmaceutical ingredient (API) is the component of a drug that produces its therapeutic effect. The synthesis of complex APIs often involves multiple steps starting from simpler, commercially available building blocks. This compound, with its defined structure and reactive handle, is a valuable precursor for this purpose. The alcohol moiety can be readily converted into other functional groups that are common in APIs, such as amines or amides. The specific halogenation pattern can confer desirable properties to the final API, such as increased metabolic stability by blocking sites of oxidation or enhanced binding to a target protein through halogen bonding.
Structure-activity relationship (SAR) studies are fundamental to the process of lead optimization in drug discovery. These studies involve synthesizing and testing a series of related compounds to understand how specific structural features influence biological activity. The 3-Chloro-5-fluorophenethyl scaffold is an excellent tool for probing SAR.
The two halogen atoms, chlorine and fluorine, possess distinct and well-characterized properties:
Fluorine: Is small, highly electronegative, and can form strong hydrogen bonds. It can also be used to block metabolic oxidation at its position.
Chlorine: Is larger than fluorine, less electronegative, and more lipophilic. It can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to a protein target.
By incorporating the 3-Chloro-5-fluorophenethyl scaffold into a series of potential ligands, medicinal chemists can systematically investigate the importance of these properties at the meta-positions of the phenyl ring. Comparing the activity of the 3-chloro-5-fluoro analogue to unsubstituted, single-halogen, or differently positioned analogues provides critical data that guides the design of more potent and selective molecules.
Fragment-based lead discovery (FBLD) is a drug discovery paradigm that starts with identifying very small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. nih.gov These initial fragment hits are then optimized and grown or linked together to produce a higher-affinity lead compound.
This compound possesses characteristics that make it, or a simple derivative, an attractive candidate for an FBLD screening library:
Low Molecular Weight: It has a molecular weight of approximately 176.62 g/mol .
Defined 3D Shape: The scaffold has a clear and relatively rigid structure.
Presence of Key Functionality: The alcohol group provides a hydrogen bond donor/acceptor, while the halogenated ring offers specific interaction potential.
If the 3-chloro-5-fluorophenyl moiety were identified as a fragment that binds to a target, its primary alcohol group would serve as an ideal vector for chemical elaboration. Chemists could "grow" the fragment by synthesizing derivatives from the alcohol to explore the surrounding binding pocket, progressively increasing affinity and developing a potent lead compound. This approach relies on the high "ligand efficiency" of small fragments to build potent molecules. nih.gov
Emerging Applications in Agrochemical and Advanced Materials Science
While direct, large-scale applications of this compound in agrochemical and advanced materials science are not yet widely documented in publicly available research, its chemical structure suggests significant potential as a valuable synthetic building block in these emerging fields. The presence of both chlorine and fluorine atoms on the phenyl ring, coupled with a reactive alcohol functional group, makes it an attractive precursor for the synthesis of complex molecules with desirable biological and material properties.
The importance of halogenated aromatic compounds, particularly those containing fluorine and chlorine, is well-established in the agrochemical industry. researchgate.net Fluorine substitution, in particular, can dramatically enhance the efficacy of active ingredients by improving metabolic stability, binding affinity to target enzymes, and transport properties within the target organism. researchgate.net Many modern pesticides are pyridine-based compounds, which are often synthesized from halogenated precursors. agropages.comnih.gov
Given this context, this compound represents a promising scaffold for the development of new agrochemicals. Its phenethyl alcohol structure allows for a variety of chemical modifications, such as esterification, etherification, or conversion to corresponding halides, which can then be used in coupling reactions to build more complex herbicidal, fungicidal, or insecticidal molecules. The specific 3-chloro-5-fluoro substitution pattern could lead to novel active ingredients with unique modes of action or improved performance profiles compared to existing treatments.
Although specific research on the direct use of this compound in advanced materials is limited, the broader field of fluorinated polymers and materials offers insights into its potential. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These characteristics are highly sought after in the development of advanced polymers, liquid crystals, and other functional materials. The 3-chloro-5-fluorophenyl moiety could be incorporated into polymer backbones or as a side chain to impart specific functionalities.
The following table details structurally related compounds and their established roles in the agrochemical industry, illustrating the potential pathways for the application of this compound.
| Compound Name | CAS Number | Molecular Formula | Application/Significance |
| This compound | Not available | C₈H₈ClFO | Potential precursor for novel agrochemicals and functional materials. |
| 3-Chloro-5-fluorobenzyl alcohol | 79944-64-2 | C₇H₆ClFO | A structurally similar building block. nih.govsigmaaldrich.comsynquestlabs.com |
| 3-Chloro-5-fluorophenol | 202982-70-5 | C₆H₄ClFO | A potential synthetic precursor or metabolite. nih.gov |
| 2-Chloro-3-(3-chloro-5-fluorophenyl)-1-propene | Not available | C₉H₇Cl₂F | A more complex derivative indicating the utility of the core structure. sigmaaldrich.com |
| 3-Chloro-5-fluorophenylacetylene | 1233506-04-1 | C₈H₄ClF | A related building block for organic synthesis. synquestlabs.com |
| 3-chloro-5-trifluoromethyl pyridine | Not available | Not available | A key intermediate in the synthesis of various pesticides. nih.gov |
| 2,3-dichloro-5-(trifluoromethyl)pyridine | Not available | Not available | An intermediate for several crop-protection products. nih.govjst.go.jp |
This table is generated based on available data from chemical suppliers and databases and is intended for informational purposes.
The development of novel, effective, and environmentally safer agrochemicals is a continuous process, and the exploration of new chemical scaffolds is a key driver of innovation. ccspublishing.org.cn Similarly, the quest for advanced materials with tailored properties relies on the availability of versatile and functional building blocks. While the journey of this compound from a specialty chemical to a widely used component in these fields is still in its early stages, its chemical attributes position it as a compound of interest for future research and development.
Following a comprehensive search of scientific literature and chemical databases, it has been determined that detailed experimental data for the advanced spectroscopic and chromatographic characterization of This compound is not publicly available. The required research findings, including specific NMR chemical shifts, coupling constants, and mass spectrometry fragmentation data, are not present in the accessible resources.
It is important to distinguish the requested compound, this compound, from a structurally similar but different molecule, 3-Chloro-5-fluorobenzyl alcohol . The latter compound possesses a single carbon between the aromatic ring and the hydroxyl group, whereas the requested phenethyl alcohol derivative has a two-carbon ethyl chain. While information and some analytical data exist for 3-Chloro-5-fluorobenzyl alcohol nih.govepa.govthermofisher.comsynquestlabs.com, this information is not applicable to this compound.
Due to the lack of specific, published research findings for this compound, it is not possible to generate a scientifically accurate article that adheres to the user's detailed outline and strict content requirements for data tables and in-depth analysis. Providing speculative data or information from related but distinct compounds would not meet the standards of scientific accuracy and would violate the core instructions of the request. Therefore, the article cannot be generated at this time.
Advanced Spectroscopic and Chromatographic Characterization Methodologies
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups within a molecule. These techniques probe the vibrational motions of atoms, with each type of bond and functional group exhibiting characteristic absorption (IR) or scattering (Raman) frequencies. For 3-Chloro-5-fluorophenethyl alcohol, the expected vibrational modes can be predicted based on the analysis of its constituent parts: the substituted benzene (B151609) ring, the ethyl alcohol side chain, and the halogen substituents.
Expected Infrared (IR) and Raman Spectral Features:
The primary functional groups in this compound are the hydroxyl (-OH) group, the aromatic ring, the C-Cl bond, and the C-F bond. Each of these will give rise to characteristic peaks in the vibrational spectrum.
O-H Stretching: The most prominent feature in the IR spectrum is expected to be a strong, broad absorption band in the region of 3600-3200 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. The broadness of this peak is a result of intermolecular hydrogen bonding between molecules in the sample. In Raman spectroscopy, this vibration is typically weak.
C-H Stretching: Aromatic C-H stretching vibrations are anticipated to appear as a group of weaker bands in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching vibrations of the ethyl side chain (-CH₂CH₂OH) are expected just below 3000 cm⁻¹, typically in the 2980-2850 cm⁻¹ range.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring usually produce a series of sharp bands of variable intensity in the 1625-1450 cm⁻¹ region. The substitution pattern on the benzene ring will influence the exact position and intensity of these peaks.
C-O Stretching: The stretching vibration of the C-O single bond in the primary alcohol is expected to produce a strong band in the IR spectrum, typically around 1050 cm⁻¹.
C-F and C-Cl Stretching: The carbon-fluorine stretching vibration is expected to give a strong absorption in the 1250-1020 cm⁻¹ region. The carbon-chlorine stretching vibration will likely appear as a medium to strong band in the lower frequency region of 800-600 cm⁻¹.
The table below summarizes the predicted key vibrational frequencies for this compound based on established group frequencies.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |
| Alcohol | O-H Stretch | 3600 - 3200 | Strong, Broad |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Weak to Medium |
| Alkyl Chain | C-H Stretch | 2980 - 2850 | Medium |
| Aromatic Ring | C=C Stretch | 1625 - 1450 | Variable, Sharp |
| Alkyl Chain | C-H Bend | 1470 - 1350 | Variable |
| Alcohol | C-O Stretch | ~1050 | Strong |
| Aryl Halide | C-F Stretch | 1250 - 1020 | Strong |
| Aryl Halide | C-Cl Stretch | 800 - 600 | Medium to Strong |
This is an interactive data table. Users can sort and filter the data as needed.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its crystalline solid state. This technique involves directing a beam of X-rays onto a single crystal of the material. The resulting diffraction pattern is then analyzed to build a detailed model of the electron density, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.
For this compound, a successful single-crystal X-ray diffraction experiment would provide a wealth of structural information. Key findings would include:
Molecular Conformation: The precise conformation of the ethyl alcohol side chain relative to the substituted phenyl ring. This includes the torsional angles that define the spatial relationship between these two parts of the molecule.
Intermolecular Interactions: The analysis would reveal the nature and geometry of intermolecular forces that stabilize the crystal lattice. This would prominently feature the hydrogen bonding interactions involving the hydroxyl group, as well as potential halogen bonding or other non-covalent interactions involving the chlorine and fluorine atoms.
While specific experimental crystallographic data for this compound is not publicly available as of this writing, a hypothetical crystal structure determination would yield a set of crystallographic parameters as shown in the table below.
| Crystallographic Parameter | Description | Hypothetical Value |
| Crystal System | The class of the crystal based on its symmetry. | e.g., Monoclinic |
| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |
| a, b, c (Å) | The dimensions of the unit cell. | e.g., a=10.5, b=5.8, c=15.2 |
| α, β, γ (°) | The angles of the unit cell. | e.g., α=90, β=95.5, γ=90 |
| Volume (ų) | The volume of the unit cell. | e.g., 950.0 |
| Z | The number of molecules per unit cell. | e.g., 4 |
| Density (calculated) (g/cm³) | The calculated density of the crystal. | e.g., 1.450 |
This is an interactive data table. Users can sort and filter the data as needed.
The precise determination of these parameters through X-ray crystallography would provide an unambiguous structural proof of this compound and offer critical insights into its solid-state behavior and intermolecular interactions.
Theoretical and Computational Studies of 3 Chloro 5 Fluorophenethyl Alcohol
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These investigations can predict molecular geometry, stability, and reactivity without the need for empirical data.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Energy Landscapes
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. Within DFT, the properties of a molecule are determined from its electron density, which is a function of only three spatial coordinates. This is computationally more tractable than the many-electron wavefunction, which is a function of 3N coordinates where N is the number of electrons.
For 3-chloro-5-fluorophenethyl alcohol, DFT calculations would typically be employed to find the most stable three-dimensional arrangement of its atoms, known as the ground-state geometry. By optimizing the geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles are determined. Furthermore, by calculating the energy of various molecular conformations, a potential energy surface or landscape can be mapped out. This landscape is crucial for identifying stable isomers and understanding the energy barriers between different conformations.
While detailed energy landscape studies are not publicly available, basic molecular properties have been computed using such methods.
Table 1: Computed Molecular Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₈ClFO |
| Molecular Weight | 174.60 g/mol |
| XLogP3 | 2.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| Data sourced from computational models in the PubChem database. |
Molecular Electrostatic Potential (MEP) Surface Analysis for Predicting Sites of Reactivity
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. It is a 3D plot of the electrostatic potential mapped onto the constant electron density surface of a molecule. The MEP surface helps to visualize the charge distribution and identify regions that are rich or deficient in electrons.
For this compound, an MEP analysis would reveal:
Electrophilic Attack Sites: Regions with negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to attack by electrophiles. In this molecule, these would likely be concentrated around the oxygen atom of the alcohol group and to a lesser extent, the fluorine and chlorine atoms due to their high electronegativity.
Nucleophilic Attack Sites: Regions with positive electrostatic potential (typically colored blue) are electron-poor and are prone to attack by nucleophiles. These are expected to be found around the hydrogen atom of the alcohol group and the carbon atoms bonded to the electronegative halogen and oxygen atoms.
This analysis provides a qualitative prediction of how the molecule will interact with other reagents, guiding the understanding of its chemical reactivity.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and symmetry of these orbitals are crucial in determining the feasibility and outcome of a chemical reaction.
HOMO: The HOMO is the orbital with the highest energy that is occupied by electrons. It acts as an electron donor. The spatial distribution of the HOMO indicates the likely sites for electrophilic attack.
LUMO: The LUMO is the orbital with the lowest energy that is unoccupied. It acts as an electron acceptor. The distribution of the LUMO points to the probable sites for nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
A detailed FMO analysis of this compound, which would require specific computational studies, would provide the energies of these orbitals and visualize their distribution across the molecule, offering deeper insights into its reactivity.
Conformational Analysis and Molecular Dynamics Simulations
The presence of rotatable bonds in this compound—specifically the C-C bond of the ethyl chain and the C-O bond of the alcohol group—means that the molecule can exist in various conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers for interconversion between them.
Molecular Dynamics (MD) simulations would provide a powerful means to explore the conformational space of this molecule over time. In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field that approximates the quantum mechanical interactions. By simulating the molecule's movement over a period of time, one can observe its dynamic behavior, including conformational changes, and calculate thermodynamic properties. Such simulations would be invaluable for understanding how the molecule behaves in different environments, such as in a solvent or interacting with a biological target.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step process of a chemical reaction, known as the reaction mechanism.
Transition State Characterization and Reaction Pathway Determination
For a given reaction involving this compound, computational methods can be used to identify the transition state —the highest energy point along the reaction coordinate. Characterizing the geometry and energy of the transition state is crucial for calculating the activation energy of the reaction, which in turn determines the reaction rate.
By mapping the entire reaction pathway , from reactants through the transition state to the products, a detailed understanding of the mechanism can be achieved. This includes identifying any intermediate species and understanding the electronic changes that occur throughout the reaction. For instance, in an oxidation reaction of the alcohol group, computational modeling could elucidate the precise mechanism of hydrogen abstraction and the formation of the corresponding aldehyde or carboxylic acid.
Computational Assessment of Stereoselectivity in Synthetic Transformations
The synthesis of chiral molecules like this compound, which possesses a stereocenter at the carbinol carbon, necessitates control over stereoselectivity. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to predict and understand the stereochemical outcomes of asymmetric reactions.
Theoretical studies on the stereoselective additions of chiral alcohols to ketenes have demonstrated the utility of DFT calculations (specifically B3LYP) in accounting for high levels of asymmetric induction. nih.gov These studies reveal that the stereoselectivity can be determined by either the initial addition step or the subsequent protonation of an enolate intermediate, with conformational processes of intermediates playing a crucial role. nih.gov
Dynamic kinetic resolution (DKR) is another prominent strategy for synthesizing enantiopure alcohols. This method combines the kinetic resolution of a racemic alcohol, often catalyzed by a lipase, with in-situ racemization of the slower-reacting enantiomer, typically using a metal catalyst. mdpi.comresearchgate.net DFT investigations have been employed to elucidate the mechanisms of these racemization processes. For instance, studies on ruthenium-catalyzed racemization have suggested the involvement of a Ru-hydride complex formed through the dissociation of a CO ligand. mdpi.com
Computational models can also shed light on the mechanism of stereoselective reactions. For example, DFT studies have been used to support the stereochemical outcomes of chiral guanidinium (B1211019) salt-catalyzed asymmetric ring-opening of cyclic carbonates, revealing a cooperative mechanism involving cation-solvent interactions that stabilize the transition state for enantioselective proton transfer. acs.org Similarly, in the N-heterocyclic carbene (NHC)-catalyzed atroposelective synthesis of axially chiral benzonitriles, DFT has been used to identify the rate-determining step, which involves the addition of the NHC to an in-situ generated imine. acs.org
The following table summarizes key computational approaches and their applications in assessing stereoselectivity in the synthesis of chiral alcohols and related compounds.
| Computational Method | Application | Key Findings |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and prediction of stereochemical outcomes in asymmetric synthesis. | Can identify transition state energies to predict the favored stereoisomer. nih.govacs.org |
| B3LYP Functional | A specific DFT functional commonly used for studying organic reactions. | Successfully models the stereoselectivity in the addition of chiral alcohols to ketenes. nih.gov |
| Molecular Modeling | Construction of 3D models of enzymes and substrates to understand substrate specificity and stereoselectivity. | Used to build a homology model of cinnamyl alcohol dehydrogenase to rationalize its substrate specificity. nih.gov |
Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies on Related Analogues
Cheminformatics and QSAR/QSPR studies are invaluable tools for understanding the relationships between the chemical structure of a molecule and its biological activity or physical properties. While no specific QSAR/QSPR studies on this compound were identified, research on related analogues like phenol (B47542) derivatives and other alcohols provides a framework for how such studies would be conducted.
QSAR studies on phenol derivatives have been used to predict their toxicity against various organisms. nih.govnih.gov These studies often employ quantum topological molecular similarity (QTMS) indices and partial least squares (PLS) regression to build predictive models. nih.gov Such models have indicated that the electronic properties of the phenolic hydroxyl group and the inductive and resonance effects of substituents significantly influence toxicity. nih.gov
QSPR studies on alcohols have been successful in predicting a range of physical properties, including boiling points, molar volumes, molar refraction, water solubility, and octanol/water partition coefficients. kg.ac.rs These models often utilize novel edge connectivity indices and parameters related to the alcohol functional group. kg.ac.rs
The general workflow for a QSAR/QSPR study involves:
Data Set Collection : A series of compounds with known activities or properties is compiled.
Molecular Descriptor Calculation : Various numerical values (descriptors) that characterize the structural, electronic, and physicochemical properties of the molecules are calculated.
Model Development : Statistical methods are used to build a mathematical model that correlates the descriptors with the observed activity or property.
Model Validation : The predictive power of the model is assessed using internal and external validation techniques.
The table below presents examples of descriptors commonly used in QSAR/QSPR studies of compounds analogous to this compound.
| Descriptor Type | Example Descriptor | Relevance |
| Topological | Molecular Connectivity Indices | Describes the branching and connectivity of the molecular skeleton. kg.ac.rs |
| Electronic | Dipole Moment, HOMO/LUMO energies | Relates to the electronic distribution and reactivity of the molecule. nih.gov |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Indicates the lipophilicity of the molecule, which affects its biological uptake and distribution. kg.ac.rsnih.gov |
| Quantum Chemical | Atomic Charges, Bond Orders | Provides detailed information about the electronic structure. nih.gov |
These computational and cheminformatic approaches provide powerful means to investigate and predict the behavior of chemical compounds. While direct studies on this compound are lacking, the methodologies applied to its structural analogues offer a clear roadmap for future research into its stereoselective synthesis and structure-property relationships.
Q & A
Q. What are the recommended synthetic routes for 3-chloro-5-fluorophenethyl alcohol, and how can reaction conditions be optimized?
A two-step synthesis is typical for aryl-substituted phenethyl alcohols. First, halogenation of the parent phenethyl alcohol (e.g., via electrophilic substitution using Cl₂ or F₂ gas under controlled conditions) introduces chloro and fluoro groups. Second, regioselective functionalization is achieved using catalysts like BF₃-methanol complexes to stabilize intermediates . Optimization requires monitoring reaction kinetics via HPLC or GC-MS to avoid over-halogenation. Temperature control (e.g., −78°C for Grignard reactions) and inert atmospheres are critical to suppress side reactions .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton splitting patterns for chloro/fluoro groups) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (MW: 160.57 g/mol) and isotopic patterns from Cl/F .
- Chromatography : Reverse-phase HPLC with UV detection (λ ~254 nm) to quantify purity (>95%) and detect trace impurities .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Exposure Controls : Use fume hoods and PPE (nitrile gloves, lab coats) to prevent inhalation or skin contact.
- Storage : Keep in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .
- Spill Management : Absorb with acid-neutralizing binders (e.g., diatomaceous earth) and dispose as halogenated waste .
Advanced Research Questions
Q. How do steric and electronic effects of chloro/fluoro substituents influence the reactivity of this compound in nucleophilic substitutions?
The electron-withdrawing nature of -Cl and -F groups deactivates the benzene ring, reducing electrophilicity at the para position. However, steric hindrance from adjacent substituents can redirect nucleophilic attacks to meta positions. Computational studies (DFT) are recommended to map charge distribution and predict reaction sites. Experimental validation via Suzuki-Miyaura coupling or SNAr reactions with thiols can clarify regioselectivity .
Q. What analytical challenges arise in quantifying this compound in complex matrices, and how can they be mitigated?
Challenges include:
- Matrix Interference : Co-eluting compounds in biological samples. Use SPE (solid-phase extraction) with C18 cartridges for cleanup .
- Detection Sensitivity : Low UV absorbance of halogenated aromatics. Derivatize with dansyl chloride or use LC-MS/MS with ESI+ ionization for enhanced sensitivity .
Q. How does the stability of this compound vary under acidic, basic, or oxidative conditions?
- Acidic Conditions : Protonation of the hydroxyl group may lead to dehydration, forming styrene derivatives. Monitor via TLC (Rf shifts).
- Basic Conditions : Deprotonation can trigger nucleophilic displacement of halides. Use buffered solutions (pH 7–8) to stabilize .
- Oxidative Stress : Halogenated alcohols are prone to radical-mediated degradation. Add antioxidants (e.g., BHT) during long-term storage .
Q. What strategies can resolve contradictions in reported solubility data for this compound across solvents?
Discrepancies often arise from impurities or polymorphic forms. Conduct controlled solubility studies using USP-grade solvents (e.g., DMSO, ethanol) under standardized temperatures (25°C ± 0.5°C). Use saturation shake-flask methods with gravimetric validation .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
